molecular formula C21H19ClO4 B3711383 7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one

7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one

Cat. No.: B3711383
M. Wt: 370.8 g/mol
InChI Key: GATDYJWSCIHAIW-UHFFFAOYSA-N
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Description

7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure substituted with a 4-chlorophenyl group, an oxoethoxy group, and alkyl chains

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorophenol, ethyl acetoacetate, and propyl bromide.

    Formation of Intermediate: The initial step involves the reaction of 4-chlorophenol with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization under acidic conditions to form the chromen-2-one core structure.

    Substitution: The chromen-2-one core is then subjected to substitution reactions with propyl bromide and oxoethoxy reagents to introduce the desired substituents.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can modify the oxoethoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or ethers.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with biological targets.

    Material Science: The compound is explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. For example, it may inhibit the activity of certain kinases involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

    7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one: Lacks the methyl and propyl substituents, resulting in different chemical properties and biological activities.

    8-methyl-4-propyl-2H-chromen-2-one: Lacks the 4-chlorophenyl and oxoethoxy groups, leading to variations in reactivity and applications.

Uniqueness: 7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-4-propylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClO4/c1-3-4-15-11-20(24)26-21-13(2)19(10-9-17(15)21)25-12-18(23)14-5-7-16(22)8-6-14/h5-11H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATDYJWSCIHAIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one
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7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one
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7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one
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7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one
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7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one
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7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one

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